2-(3-Bromopyridin-2-YL)acetaldehyde
Description
2-(3-Bromopyridin-2-YL)acetaldehyde is an organic compound with the molecular formula C7H6BrNO and a molecular weight of 200.03264 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the third position of the pyridine ring and an aldehyde group at the second position of the acetaldehyde moiety .
Properties
Molecular Formula |
C7H6BrNO |
|---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
2-(3-bromopyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H6BrNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4-5H,3H2 |
InChI Key |
RUTCIULIKXUACR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CC=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-2-YL)acetaldehyde typically involves the bromination of 2-pyridineacetaldehyde. One common method is the reaction of 2-pyridineacetaldehyde with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for 2-(3-Bromopyridin-2-YL)acetaldehyde are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-2-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, or amines in the presence of a base.
Major Products
Oxidation: 2-(3-Bromopyridin-2-YL)acetic acid.
Reduction: 2-(3-Bromopyridin-2-YL)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromopyridin-2-YL)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-2-YL)acetaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropyridin-2-YL)acetaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-(3-Fluoropyridin-2-YL)acetaldehyde: Similar structure but with a fluorine atom instead of bromine.
2-(3-Iodopyridin-2-YL)acetaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(3-Bromopyridin-2-YL)acetaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications .
Biological Activity
2-(3-Bromopyridin-2-YL)acetaldehyde is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom at the 3-position of the pyridine ring, has been studied for its interactions with various biological targets, particularly in the context of medicinal chemistry.
- Molecular Formula : C7H6BrNO
- Molecular Weight : 202.03 g/mol
- CAS Number : 53403573
Biological Activity Overview
Research indicates that 2-(3-Bromopyridin-2-YL)acetaldehyde exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that pyridine derivatives can possess antimicrobial properties. The presence of the bromine substituent may enhance this activity through increased lipophilicity and interaction with microbial membranes.
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes relevant to disease pathways, including kinases and proteases. For instance, structural analogs have shown promise as inhibitors of SARS-CoV-2 main protease, indicating potential antiviral properties .
The mechanism by which 2-(3-Bromopyridin-2-YL)acetaldehyde exerts its biological effects is likely through:
- Protein-Ligand Interactions : The compound may bind to specific enzymes or receptors, altering their activity. For example, it could interact with the active site of enzymes involved in collagen synthesis or other metabolic pathways.
- Modulation of Signaling Pathways : By inhibiting key enzymes in signaling pathways, this compound could influence processes such as cell proliferation and apoptosis.
Research Findings and Case Studies
- Antifibrotic Activity : In vitro studies have demonstrated that related pyridine compounds can inhibit collagen production in fibroblasts, suggesting a potential application in treating fibrotic diseases.
- SARS-CoV-2 Inhibition : A study highlighted the use of pyridine derivatives as inhibitors of the SARS-CoV-2 main protease. The compound's structural features may allow it to fit into the enzyme's active site, thereby blocking its function .
- Neuroprotective Effects : Some studies have indicated that pyridine derivatives can exhibit neuroprotective effects by modulating nitric oxide synthase activity, which is crucial in neurodegenerative disease contexts .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
